molecular formula C9H12N4S B13321472 3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine

3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine

Katalognummer: B13321472
Molekulargewicht: 208.29 g/mol
InChI-Schlüssel: DCAYHBDROCAYSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions. One common method includes the reaction of thiazole derivatives with various reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvents such as methanol and ethanol are commonly used in these processes .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or proteins, leading to the disruption of cellular processes in microbes or cancer cells. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets 3-(Dimethyl-1,3-thiazol-5-yl)-1-methyl-1H-pyrazol-5-amine apart is its unique combination of the thiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Eigenschaften

Molekularformel

C9H12N4S

Molekulargewicht

208.29 g/mol

IUPAC-Name

5-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H12N4S/c1-5-9(14-6(2)11-5)7-4-8(10)13(3)12-7/h4H,10H2,1-3H3

InChI-Schlüssel

DCAYHBDROCAYSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C)C2=NN(C(=C2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.